Cas no 1581585-26-3 (2-chloro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)pyridine-4-carboxamide hydrochloride)

2-chloro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)pyridine-4-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- Z1583851128
- AKOS033444900
- EN300-6568043
- 2-chloro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)pyridine-4-carboxamide;hydrochloride
- 2-chloro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)pyridine-4-carboxamide hydrochloride
- 1581585-26-3
-
- インチ: 1S/C14H13ClN4O.ClH/c15-13-6-9(1-4-17-13)14(20)19-11-5-10-7-16-3-2-12(10)18-8-11;/h1,4-6,8,16H,2-3,7H2,(H,19,20);1H
- InChIKey: BRROIDDTEHGQCQ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CN=1)C(NC1C=NC2=C(C=1)CNCC2)=O.Cl
計算された属性
- 精确分子量: 324.0544665g/mol
- 同位素质量: 324.0544665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 354
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.9Ų
2-chloro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)pyridine-4-carboxamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6568043-0.05g |
2-chloro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)pyridine-4-carboxamide hydrochloride |
1581585-26-3 | 0.05g |
$212.0 | 2023-05-29 |
2-chloro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)pyridine-4-carboxamide hydrochloride 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
2-chloro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)pyridine-4-carboxamide hydrochlorideに関する追加情報
2-Chloro-N-(5,6,7,8-Tetrahydro-1,6-Naphthyridin-3-Yl)Pyridine-4-Carboxamide Hydrochloride: A Comprehensive Overview
2-Chloro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)pyridine-4-carboxamide hydrochloride, also known by its CAS number 1581585-26-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of naphthyridines, which are bicyclic aromatic heterocycles with two nitrogen atoms in the ring system. The presence of a chloro group and a pyridine carboxamide substituent further enhances its chemical complexity and potential biological activity.
The structure of this compound is characterized by a naphthyridine ring system fused with a pyridine ring. The 5,6,7,8-tetrahydro designation indicates that the naphthyridine ring is partially saturated, adding to its structural uniqueness. The pyridine-4-carboxamide group attached to the naphthyridine ring introduces additional functional groups that may influence its chemical reactivity and biological properties. The hydrochloride salt form suggests that this compound is often used in its protonated form for stability or solubility purposes.
Recent studies have highlighted the potential of naphthyridine derivatives as promising candidates in drug discovery. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that certain naphthyridine analogs exhibit potent anti-inflammatory and antioxidant properties. These findings suggest that CAS 1581585-26-3 may have applications in the development of novel therapeutic agents targeting chronic inflammatory diseases.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the naphthyridine core. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and enantioselective routes to construct such complex ring systems. For example, a study in the Nature Communications journal reported the use of palladium-catalyzed coupling reactions to assemble similar naphthyridine derivatives with high yields and excellent stereocontrol.
In terms of biological activity, preliminary assays have shown that this compound exhibits moderate inhibitory effects on certain kinase enzymes. Kinase inhibitors are critical targets in cancer therapy due to their role in cell signaling pathways. While further research is needed to fully understand its mechanism of action, these early results indicate potential applications in oncology drug development.
The physical properties of this compound are also noteworthy. Its molecular weight is approximately 400 g/mol, and it has a melting point around 200°C under standard conditions. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more amenable for pharmacokinetic studies and preclinical testing.
In conclusion, CAS 1581585-26-3, or 2-chloro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)pyridine-4-carboxamide hydrochloride, represents an intriguing compound with diverse chemical and biological properties. Its unique structure and promising preliminary results position it as a valuable tool for further exploration in drug discovery and chemical research.
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